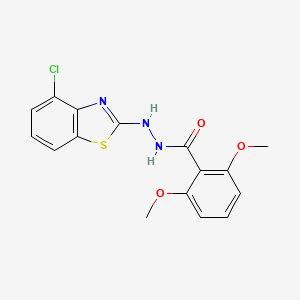

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole (BTA) belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Applications De Recherche Scientifique

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has been studied extensively for its potential as an anti-cancer drug. In vitro studies have shown that this compound is highly specific and selective for DHFR, and is able to inhibit the enzyme at very low concentrations. In addition, this compound has been used in laboratory experiments to study the role of DHFR in the metabolism of folate.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Related compounds have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, it can be inferred from related compounds that it may impact the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of pro-inflammatory prostaglandins .

Result of Action

Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory prostaglandins.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide in laboratory experiments has a number of advantages. First, this compound is highly specific and selective for DHFR, and is able to inhibit the enzyme at very low concentrations. Second, this compound is readily available and can be synthesized in a variety of ways. Finally, this compound is relatively inexpensive. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life and is rapidly metabolized by the body, making it difficult to maintain constant concentrations in vivo. In addition, this compound is not as effective in inhibiting DHFR as other inhibitors, such as methotrexate.

Orientations Futures

The potential of 2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide as an anti-cancer drug is still being explored. In particular, further research is needed to determine the optimal dose and duration of treatment with this compound, as well as to identify potential side effects. In addition, further research is needed to identify new synthesis methods for this compound, as well as to develop more effective inhibitors of DHFR. Finally, further research is needed to explore the potential of this compound as a tool for studying the role of DHFR in the metabolism of folate.

Méthodes De Synthèse

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be synthesized in a number of ways, including the reaction of 2,6-difluorobenzohydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride in the presence of triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature. The resulting product is a white solid with a melting point of 115-117 °C.

Propriétés

IUPAC Name |

2,6-difluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-10-6-3-7-11-13(10)18-15(23-11)20-19-14(21)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZHULPXNHZQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6500247.png)

![2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6500255.png)

![2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide](/img/structure/B6500265.png)

![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B6500273.png)

![N-cyclohexyl-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6500280.png)

![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)

![N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500288.png)

![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6500303.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)